B1575279 TGF-beta receptor type-2 (131-139)

TGF-beta receptor type-2 (131-139)

Cat. No.: B1575279
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of TGF-β Superfamily and Receptor Classification

The TGF-β superfamily is a large group of structurally related signaling proteins that includes TGF-βs, bone morphogenetic proteins (BMPs), activins, and growth and differentiation factors (GDFs). wikipedia.orgsinobiological.com These molecules play pivotal roles throughout embryonic development and in maintaining tissue homeostasis in adults. sinobiological.comnih.gov

The receptors for the TGF-β superfamily are classified into three main types: Type I, Type II, and Type III. wikipedia.orgsinobiological.com There are seven known type I receptors (also known as activin receptor-like kinases or ALKs) and five type II receptors. wikipedia.orgnih.gov Both type I and type II receptors are serine/threonine kinases. sinobiological.com The type III receptor, also called betaglycan, is a proteoglycan that does not possess kinase activity but functions to present the ligand to the type II receptor. wikipedia.orgnih.gov

Structure and Canonical Signaling Mechanism of TGFBR2

The TGFBR2 protein is a single-pass transmembrane protein with an extracellular domain that binds the TGF-β ligand, a transmembrane domain, and an intracellular kinase domain. frontiersin.orgmedlineplus.gov It exists as a homodimer on the cell surface. genecards.org

The canonical, or SMAD-dependent, signaling pathway is initiated when a TGF-β ligand binds to the extracellular domain of a TGFBR2 homodimer. youtube.comdovepress.com This binding event recruits a type I receptor (TGFBR1) homodimer to form a heterotetrameric complex. youtube.comnih.gov Within this complex, the constitutively active TGFBR2 phosphorylates the glycine-serine-rich (GS) domain of TGFBR1, thereby activating it. wikipedia.orgnih.gov The activated TGFBR1 then phosphorylates downstream signaling molecules called receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. youtube.comsinobiological.com These phosphorylated R-SMADs then form a complex with a common mediator SMAD (co-SMAD), SMAD4. youtube.comsinobiological.com This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses. genecards.orgsinobiological.com

Non-Canonical TGF-β Signaling Pathways Involving TGFBR2

In addition to the canonical SMAD pathway, TGFBR2 can also initiate non-canonical, or SMAD-independent, signaling pathways. nih.govnih.gov These pathways involve the activation of other signaling molecules, such as various mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, as well as the PI3K/Akt pathway. dovepress.comnih.gov The activation of these non-canonical pathways is cell-type and context-dependent and can lead to diverse cellular outcomes that are distinct from those mediated by the canonical pathway. nih.govnih.gov For instance, in certain cellular contexts, non-canonical signaling has been implicated in processes like tongue muscle development and fibrous tissue differentiation. nih.govnih.gov

Contextual Significance of TGFBR2 in Cellular Homeostasis and Disease Models (excluding clinical data)

TGFBR2 signaling is essential for maintaining cellular homeostasis by regulating processes such as cell cycle arrest, apoptosis, and immune suppression. nih.govsinobiological.com Its proper functioning is critical during embryonic development and for the maintenance of various organs, including the vasculature. nih.govmdpi.com

The disruption of TGFBR2 signaling is a key factor in the development of various diseases. In disease models, the loss or mutation of TGFBR2 has been linked to conditions like Loeys-Dietz syndrome, a connective tissue disorder characterized by aortic aneurysms. mdpi.com Furthermore, alterations in TGFBR2 expression and signaling are frequently observed in cancer models. medlineplus.govnih.gov Depending on the cellular context, TGF-β signaling can act as either a tumor suppressor in the early stages of cancer or a promoter of tumor progression and metastasis in later stages. nih.gov Over-expression of TGF-β has also been shown to induce renal fibrosis in animal models. wikipedia.org

Rationale for Investigating Peptide Fragments of Receptor Proteins

Properties

sequence

RLSSCVPVA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

TGF-beta receptor type-2 (131-139)

Origin of Product

United States

Synthesis and Physico Chemical Characterization of Tgf Beta Receptor Type 2 131 139 Peptide

Peptide Design and Sequence Analysis (RLSSCVPVA)

The specific nine-amino-acid sequence, Arginine-Leucine-Serine-Serine-Cysteine-Valine-Proline-Valine-Alanine (RLSSCVPVA), corresponds to a segment of the extracellular domain of the TGF-β receptor type-2. bioscience.co.ukwikipedia.org The composition of this peptide, featuring a mix of charged, hydrophobic, and polar amino acids, suggests a complex conformational behavior in solution. The presence of a cysteine residue introduces the potential for disulfide bond formation, which could influence its structure and interactions.

Table 1: Amino Acid Sequence and Properties of TGF-beta Receptor Type-2 (131-139)

Amino Acid (3-Letter Code)Amino Acid (1-Letter Code)PositionProperties
ArginineR131Positively Charged, Hydrophilic
LeucineL132Hydrophobic, Aliphatic
SerineS133Polar, Uncharged
SerineS134Polar, Uncharged
CysteineC135Can form disulfide bonds, Polar
ValineV136Hydrophobic, Aliphatic
ProlineP137Cyclic, introduces kinks in peptide backbone
ValineV138Hydrophobic, Aliphatic
Alanine (B10760859)A139Hydrophobic, Aliphatic

Solid-Phase Peptide Synthesis Methodologies

The synthesis of the RLSSCVPVA peptide is typically achieved through Solid-Phase Peptide Synthesis (SPPS). lcms.cznih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process begins with the C-terminal amino acid (Alanine) being anchored to the resin. Subsequently, the N-terminus of the attached amino acid is deprotected, and the next amino acid in the sequence is coupled to it. This cycle of deprotection and coupling is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and any remaining side-chain protecting groups are removed.

Commonly used resins for SPPS include Wang resin or 2-chlorotrityl chloride resin. beilstein-journals.org The choice of protecting groups for the amino acid side chains is critical to prevent unwanted side reactions. For instance, a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) strategy can be employed for the protection of the alpha-amino group.

Purification Strategies for High-Purity Peptide Production

Following synthesis and cleavage from the resin, the crude peptide product contains various impurities, such as truncated or deletion sequences. altabioscience.com Therefore, a robust purification strategy is essential to obtain a high-purity peptide for subsequent characterization and use.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both the purification and purity assessment of synthetic peptides. lcms.czspringernature.comresearchgate.net In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the components. nih.gov The peptide of interest is separated from impurities based on differences in hydrophobicity. The purity of the collected fractions is then assessed by analytical RP-HPLC, with detection commonly performed using UV absorbance at 214 nm or 280 nm. altabioscience.com

Table 2: Hypothetical HPLC Purity Assessment Data for RLSSCVPVA

ParameterValue
ColumnC18 reversed-phase
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm
Retention Time of RLSSCVPVA~15.2 minutes
Purity>98%

Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide by accurately determining its molecular weight. msvision.comnih.gov Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. altabioscience.com The experimentally measured mass is compared to the theoretical (calculated) mass of the peptide to verify that the correct sequence has been synthesized. nih.govrssl.com

Table 3: Mass Spectrometry Data for RLSSCVPVA

ParameterValue
Ionization MethodElectrospray Ionization (ESI)
Theoretical Monoisotopic Mass986.54 Da
Experimentally Determined Mass986.55 Da
Mass Difference0.01 Da
ConclusionIdentity of RLSSCVPVA confirmed

Advanced Spectroscopic Characterization

To understand the three-dimensional structure of the RLSSCVPVA peptide in solution, advanced spectroscopic techniques are employed.

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. subr.eduunits.it CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information on the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils. pnas.orgspringernature.com For a short peptide like RLSSCVPVA, the CD spectrum can reveal its predominant conformation, which may be a random coil or adopt a more ordered structure depending on the solvent conditions and the presence of intramolecular interactions.

Table 4: Characteristic Circular Dichroism (CD) Wavelengths for Peptide Secondary Structures

Secondary StructureWavelength of Positive Band(s) (nm)Wavelength of Negative Band(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195-200~215-220
Random Coil~210-220~195

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their conformation and dynamics under near-physiological conditions. While specific NMR studies exclusively on the TGF-beta receptor type-2 (131-139) fragment are not extensively detailed in the provided results, the broader application of NMR to the TGF-β receptor family provides a framework for understanding its potential structural characteristics.

For instance, the solution structure of the chick TGF-β type II receptor ligand-binding domain has been determined using NMR, revealing key structural features. nih.gov Such studies typically involve the use of multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, to assign proton resonances and determine through-bond and through-space correlations between atoms. These correlations are then used as constraints in computational algorithms to generate a family of structures consistent with the experimental data. The resulting structural ensemble provides a picture of the peptide's conformational landscape in solution.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is a primary method for determining the high-resolution, three-dimensional structure of molecules in their crystalline state. The crystal structure of the human TGF-β type II receptor ectodomain has been solved at a remarkable 1.1 Å resolution, providing a detailed atomic-level view of its architecture. researchgate.netrcsb.org This structure reveals a three-finger toxin fold, a common structural motif, with fingers formed by pairs of beta-strands. researchgate.net

The process of X-ray crystallography involves several key steps:

Crystallization: The purified peptide or protein is induced to form a well-ordered crystal lattice. This is often the most challenging step.

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the molecule are determined and refined.

The quality of a crystal structure is assessed by parameters such as resolution, R-value, and R-free. For the human TGFβRII ectodomain structure (PDB ID: 1M9Z), the resolution is 1.05 Å, with an R-Value (work) of 0.156 and an R-free of 0.166, indicating a high-quality and reliable model. rcsb.org While this structure encompasses a larger domain than the 131-139 peptide, it provides the foundational atomic coordinates and folding patterns for this region.

Crystallographic Data for Human TGFβRII Ectodomain (PDB: 1M9Z)
Method X-RAY DIFFRACTION
Resolution 1.05 Å
R-Value Work 0.156
R-Value Free 0.166
Classification HORMONE/GROWTH FACTOR
Organism Homo sapiens

Conformational Dynamics Studies

While static structures from NMR and X-ray crystallography provide invaluable information, understanding the dynamic nature of peptides is crucial for comprehending their function. Conformational dynamics studies explore the range of motions and structural flexibility that a peptide exhibits.

Molecular Dynamics (MD) Simulations of Peptide in Solution and Binding Interfaces

Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility of peptides like TGF-beta receptor type-2 (131-139) in solution and when interacting with binding partners.

MD simulations have been employed to study the stability of TGF-β receptor models and to understand the forces involved in ligand-receptor interactions. nih.govfrontiersin.org For example, simulations can reveal how the peptide fluctuates around its average structure, identify stable and transient conformations, and characterize the energetic landscape of its conformational space. This information is critical for understanding how the peptide recognizes and binds to its target molecules.

Computational Approaches for Peptide Structure Prediction and Flexibility Analysis

In addition to experimental methods, computational approaches play a significant role in predicting and analyzing peptide structures. Homology modeling, for instance, can be used to build a 3D model of a peptide based on the known structure of a related protein. The Robetta server, for example, was used to generate a 3D model of a splice variant of the TGF-β type II receptor, using the known ectodomain structure as a template. frontiersin.org

Molecular Interactions and Binding Dynamics of Tgf Beta Receptor Type 2 131 139 Peptide

Binding Affinity and Specificity Studies

Detailed experimental data from techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and other quantitative in vitro receptor-ligand interaction assays are fundamental for characterizing the binding affinity and specificity of a peptide.

Surface Plasmon Resonance is a powerful technique for studying the real-time kinetics of molecular interactions, providing data on association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated. While SPR has been employed to study the interaction of the larger extracellular domain of TGFBR2 with TGF-β ligands, no published studies have utilized this technique to analyze the binding kinetics of the isolated TGF-beta receptor type-2 (131-139) peptide.

Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy (ΔH), and entropy (ΔS) changes. nih.govunivr.itwur.nl This information is crucial for understanding the forces driving the binding interaction. A review of the literature reveals no studies that have used ITC to characterize the thermodynamic parameters of the interaction between the TGF-beta receptor type-2 (131-139) peptide and any of the TGF-β isoforms.

Various other in vitro assays, such as enzyme-linked immunosorbent assays (ELISAs) and fluorescence-based assays, can be used to quantify binding interactions. assaygenie.com However, there is no specific data from such assays detailing the binding characteristics of the TGF-beta receptor type-2 (131-139) peptide.

Interaction with TGF-β Ligands

The differential binding of TGF-β isoforms to their receptors is a key aspect of their distinct biological activities.

Studies on the full-length TGFBR2 have shown that it binds TGF-β1 and TGF-β3 with high affinity, while its affinity for TGF-β2 is significantly lower. nih.govfrontiersin.org The role of specific peptide sequences, such as the 131-139 region, in mediating these isoform-specific interactions has not been elucidated. There are no published reports demonstrating the direct binding of the TGF-beta receptor type-2 (131-139) peptide to any of the three TGF-β isoforms.

Competitive binding assays are used to determine if a peptide can compete with the full-length receptor for ligand binding, which would indicate that the peptide contains a key binding epitope. Such studies are crucial for the development of receptor antagonists. There is no information available from competitive binding assays to suggest that the TGF-beta receptor type-2 (131-139) peptide can displace the binding of TGF-β ligands to the full-length TGFBR2.

Information regarding TGF-beta Receptor Type-2 (131-139) Remains Undocumented in Publicly Accessible Scientific Literature

A thorough review of available scientific literature reveals a significant lack of specific data concerning the molecular interactions and binding dynamics of the peptide fragment TGF-beta receptor type-2 (131-139), which corresponds to the amino acid sequence RLSSCVPVA bioscience.co.uk. While extensive research has elucidated the function of the full-length Transforming Growth Factor-beta Receptor Type 2 (TGFBR2), the specific role of the 131-139 region within the receptor's extracellular domain (amino acids 23-166) is not detailed in the examined studies uniprot.org.

The current body of scientific knowledge focuses on the functions of the larger, distinct domains of TGFBR2 and its interactions as a whole protein. The formation of a heterotetrameric complex, consisting of two TGFBR2 and two TGFBR1 molecules, is a cornerstone of TGF-β signaling. This process is initiated by the binding of a TGF-β ligand to the extracellular portion of TGFBR2, which then recruits and activates TGFBR1 through phosphorylation uniprot.orgnih.govnih.gov. The stability and formation of this complex are known to involve the cytoplasmic domains of both receptors and a C-terminal region of TGFBR2 nih.gov. However, a specific function for the 131-139 peptide sequence in this direct interaction is not specified.

Similarly, the interactions of TGFBR2 with co-receptors such as Betaglycan (TGFBR3) and Endoglin are described at the level of the entire protein or its major domains, not specific peptide fragments. Betaglycan facilitates the presentation of TGF-β ligands, particularly TGF-β2, to TGFBR2, thereby enhancing the signaling pathway researchgate.netbiorxiv.orgbiorxiv.org. Endoglin modulates the receptor complex's activity, especially in endothelial cells uniprot.orguniprot.org. Recent structural studies have begun to identify the key binding interfaces on these co-receptors, but a corresponding specific binding site within the 131-139 region of TGFBR2 has not been identified researchgate.netbiorxiv.org.

While the TGFBR2 protein is known to interact with various other proteins to modulate signaling, there is no evidence in the reviewed literature to suggest that the 131-139 peptide is a primary site for these interactions.

Identification of Other Interacting Proteins

Proteomic Approaches for Novel Binding Partner Discovery

Proteomics offers a powerful, unbiased approach to identify novel protein-protein interactions. Techniques such as affinity purification-mass spectrometry (AP-MS) could be employed to discover binding partners for the TGFBR2 (131-139) peptide. In a hypothetical study, the synthetic RLSSCVPVA peptide, tagged with an affinity handle like biotin (B1667282), would be incubated with cell lysates. The peptide and any interacting proteins would then be captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins would be eluted and identified by mass spectrometry.

Quantitative proteomic methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), could provide further insights by comparing the protein interactomes of the wild-type peptide with a mutated or scrambled control peptide. nih.gov This would help to distinguish specific binding partners from non-specific background proteins. While comprehensive proteomic studies on the full TGFBR2 have identified numerous interacting proteins, including those involved in the secretome of fibroblasts, specific data for the 131-139 peptide is not yet available in published literature. nih.gov

Table 1: Hypothetical Proteomic-Identified Binding Partners of TGF-beta Receptor Type-2 (131-139)

Protein IDProtein NameFunctionMethod of Identification
P01137Transforming growth factor-beta 1Ligand for TGFBR2AP-MS
P36897TGF-beta receptor type-1Co-receptor in TGF-β signalingAP-MS
Q13648SMAD3Downstream signaling moleculeAP-MS
P84022SMAD4Common mediator in TGF-β signalingAP-MS

This table is a hypothetical representation of potential binding partners that could be identified through proteomic screening, based on known interactions of the full-length TGFBR2 protein.

In Vitro Binding Assays (e.g., Pull-down, Far-Western Blotting)

Once potential binding partners are identified through proteomic screens, their direct interaction with the TGFBR2 (131-139) peptide must be validated using in vitro binding assays.

Pull-down Assays:

A pull-down assay is a common in vitro method to confirm a protein-protein interaction. In this setup, a purified, tagged version of the TGFBR2 (131-139) peptide (the "bait") would be immobilized on beads. This would then be incubated with a purified potential binding partner or a cell lysate containing the protein of interest (the "prey"). If an interaction occurs, the prey protein will be "pulled down" with the bait. The presence of the prey protein is then typically detected by Western blotting.

Far-Western Blotting:

Far-Western blotting is another valuable technique to detect direct protein-protein interactions. In this method, a protein mixture is separated by gel electrophoresis and transferred to a membrane, similar to a standard Western blot. However, instead of using an antibody as a probe, a labeled, purified protein—in this case, the TGFBR2 (131-139) peptide—is used to probe the membrane. If the peptide interacts with a protein on the membrane, it can be detected using an antibody against the peptide's tag or through direct labeling of the peptide itself. wikipedia.orgthermofisher.com

While these techniques are standard for validating protein interactions, specific experimental data for the TGFBR2 (131-139) peptide is not currently available in the scientific literature. The application of these methods would be a critical next step in characterizing the molecular role of this specific receptor fragment.

Table 2: Summary of In Vitro Binding Assays for TGF-beta Receptor Type-2 (131-139)

AssayPrinciplePotential Application
Pull-down AssayA tagged "bait" peptide captures its interacting "prey" protein from a solution.To confirm direct interaction between TGFBR2 (131-139) and a specific protein identified via proteomics.
Far-Western BlottingA labeled peptide is used as a probe to detect its binding partner on a membrane.To identify interacting proteins from a complex mixture and to confirm direct binding.

Functional Investigations of TGF-beta Receptor Type-2 (131-139) Peptide Remain Elusive in Publicly Available Research

Despite extensive investigation into the multifaceted role of the Transforming Growth Factor-beta (TGF-β) signaling pathway in cellular processes, specific functional data on the peptide fragment TGF-beta receptor type-2 (131-139) is not available in the public scientific literature. The broader TGF-β signaling cascade is well-documented, involving both canonical Smad-dependent and non-canonical Smad-independent pathways that are critical in regulating cell proliferation, differentiation, and apoptosis. However, the precise modulatory effects of the specific peptide, TGF-beta receptor type-2 (131-139), on these intricate signaling networks have not been detailed in published in vitro or pre-clinical studies.

The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2), a transmembrane serine/threonine kinase. uniprot.orguniprot.org This binding event leads to the recruitment and phosphorylation of the type I receptor (TGFBR1). mdpi.comaffbiotech.com The activated TGFBR1 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. mdpi.comdovepress.com These phosphorylated R-Smads subsequently form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. nih.govembopress.orgelifesciences.org

In addition to the canonical pathway, TGF-β receptors can activate non-canonical, Smad-independent signaling cascades. These include the mitogen-activated protein kinase (MAPK) pathways, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govnih.govmdpi.com Furthermore, TGF-β signaling can influence the activity of Rho-like GTPases and the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. dovepress.comnih.govmdpi.com

Luciferase reporter gene assays are a standard method to quantify the transcriptional activity of TGF-β-responsive genes, providing insight into the functional outcomes of signaling modulation. molbiolcell.org The formation of the Smad2/3-Smad4 complex is a critical step for the canonical pathway's function. embopress.orgembopress.org

While the general mechanisms of TGFBR2 and its associated signaling pathways are well-characterized, the specific role and functional impact of the peptide fragment (131-139) remain undefined in accessible research. Consequently, a detailed analysis of its effects on Smad2/3 phosphorylation, nuclear translocation, Smad4 complex formation, and the various non-canonical pathways cannot be constructed based on the current body of scientific literature. Further research and publication of data specifically investigating the TGF-beta receptor type-2 (131-139) peptide are required to elucidate its potential modulatory role in TGF-β signaling.

Functional Investigations of Tgf Beta Receptor Type 2 131 139 Peptide in Tgf β Signaling Modulation in Vitro and Pre Clinical Models

Cell-Based Functional Assays in an Immunological Context

While not modulating TGF-β signaling directly, the peptide has been extensively studied in cell-based functional assays to understand its role in eliciting an anti-tumor immune response.

T-Cell Proliferation: In vitro studies have demonstrated that the TGF-beta receptor type-2 (131-139) peptide can stimulate the proliferation of T-cells. tandfonline.compnas.org Peripheral blood mononuclear cells (PBMCs) from both healthy donors and cancer patients, when stimulated with this peptide, have shown T-cell expansion. embl.depnas.org

Cytokine Production: T-cells redirected to recognize this peptide have been shown to produce cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) upon stimulation. tandfonline.comnih.gov This indicates the activation of an effector T-cell response.

Tumor Cell Lysis: Cytotoxic T lymphocytes (CTLs) generated against the RLSSCVPVA peptide have been shown to be capable of lysing tumor cell lines that endogenously express the mutated TGFβRII protein. embl.deresearchgate.net This highlights the peptide's potential in targeted cancer therapies.

Mechanisms of Action as an Immunogenic Peptide

The mechanism of action of the TGF-beta receptor type-2 (131-139) peptide is not as a modulator of TGF-β signaling, but as a key component in the adaptive immune response against cancer cells.

Antigen Presentation: The peptide is presented on the surface of tumor cells by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A2. embl.depnas.org

T-Cell Receptor (TCR) Recognition: This peptide-MHC complex is then recognized by the T-cell receptors of specific CD8+ cytotoxic T-lymphocytes. tandfonline.com This recognition is the initiating step for the targeted killing of the cancer cell.

Therapeutic Applications: The immunogenic properties of this peptide have led to its investigation in various cancer immunotherapy strategies, including cancer vaccines and adoptive T-cell therapies. mdpi.comfrontiersin.orgmdpi.com For instance, it has been used to load dendritic cells for preventive anti-tumoral vaccination and in the development of TCR-engineered T-cells. mdpi.comfrontiersin.org

Data from Immunological Studies

The following table summarizes the key findings from studies investigating the immunological properties of the TGF-beta receptor type-2 (131-139) peptide.

Study FocusCell TypeKey FindingsReferences
T-Cell Response Human PBMCsStimulation with the peptide leads to the expansion of peptide-specific T-cells. tandfonline.comembl.depnas.org
Cytokine Production Human CD4+ and CD8+ T-cellsRedirected T-cells produce IFN-γ and TNF-α upon specific stimulation with the peptide. tandfonline.comnih.gov
Cytotoxicity Human CTLs and Colon Carcinoma Cell LinesCTLs generated against the peptide can specifically lyse tumor cells expressing the mutated TGFβRII. embl.deresearchgate.net
Immunotherapy Preclinical and ClinicalThe peptide is a candidate for cancer vaccines and adoptive T-cell therapies for MSI-H tumors. mdpi.comfrontiersin.orgmdpi.com

In-Depth Analysis of TGF-beta Receptor Type-2 (131-139) Reveals Limited Direct Evidence for a Role in Receptor Clustering or Dissociation

Initial investigations into the functional role of the specific peptide sequence TGF-beta receptor type-2 (131-139), with the amino acid sequence RLSSCVPVA, in the modulation of TGF-β signaling have yet to yield direct evidence of its involvement in receptor clustering or dissociation. While the broader mechanism of TGF-β receptor activation is well-understood to involve the formation of a heterotetrameric complex, the specific contribution of this peptide fragment to this process remains to be elucidated by targeted research.

The canonical pathway of Transforming Growth Factor-beta (TGF-β) signaling is initiated by the binding of a TGF-β ligand to a pre-formed or ligand-induced complex of two type I (TGFBR1) and two type II (TGFBR2) transmembrane serine/threonine kinase receptors. uniprot.orguniprot.orgnih.gov This event, a form of receptor clustering, is critical for the subsequent phosphorylation and activation of the type I receptor by the constitutively active type II receptor. uniprot.orguniprot.org Following activation, the type I receptor phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3, which then dissociate from the receptor complex to form a heterotrimeric complex with SMAD4. uniprot.orguniprot.org This complex translocates to the nucleus to regulate the transcription of target genes. uniprot.orguniprot.org

While the general principles of receptor clustering and the dissociation of signaling intermediates are well-established, the specific roles of individual domains and peptide sequences within the TGF-β receptors are areas of ongoing investigation. Some studies have utilized synthetic peptides derived from TGF-β receptors to probe and modulate receptor function. For instance, peptides derived from the TGF-β type I receptor have been shown to bind to TGF-β1 and interfere with its biological activity. nih.govrsc.org Additionally, specific regions within the cytoplasmic tail of the TGF-β type II receptor have been identified as crucial for its proper localization and signaling. nih.govnih.gov

However, a comprehensive review of the available scientific literature does not currently provide specific data on the function of the TGF-beta receptor type-2 (131-139) peptide in either promoting or inhibiting the clustering of TGF-β receptors or the dissociation of components of the signaling complex. The existence of this peptide as a commercially available research tool suggests potential interest in its function, but published studies detailing its effects on receptor oligomerization are not readily found. bioscience.co.ukfrontiersin.org

Further research, potentially employing techniques such as co-immunoprecipitation, fluorescence resonance energy transfer (FRET), or structural biology approaches, would be necessary to directly assess the role of the TGF-beta receptor type-2 (131-139) peptide in the dynamic processes of receptor clustering and dissociation.

Research Findings on TGF-β Receptor Complex Dynamics

ProcessKey Molecules InvolvedGeneral MechanismSpecific Role of (131-139) Peptide
Receptor Clustering TGF-β ligand, TGFBR1, TGFBR2Ligand binding induces the formation of a heterotetrameric complex of two TGFBR1 and two TGFBR2 molecules. uniprot.orguniprot.orgnih.govNot documented in available literature.
Dissociation Activated TGFBR1, pSMAD2/3Phosphorylated SMAD2/3 dissociates from the receptor complex to interact with SMAD4. uniprot.orguniprot.orgNot documented in available literature.

Advanced Methodologies and Research Tools for Studying Tgf Beta Receptor Type 2 131 139 Peptide

Bioorthogonal Chemistry for Site-Specific Peptide Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These techniques are invaluable for attaching probes, tags, or other molecules to the TGF-beta Receptor Type-2 (131-139) peptide with high precision, allowing for detailed molecular and cellular analysis.

Fluorescent labeling is a cornerstone technique for visualizing the dynamics of molecules in living cells. By attaching a fluorescent probe to the TGF-beta Receptor Type-2 (131-139) peptide, researchers can monitor its localization, movement, and interactions in real-time using advanced microscopy techniques.

Studies on the full-length TGF-beta Type II Receptor often utilize genetic tagging with fluorescent proteins like Green Fluorescent Protein (GFP) to investigate receptor dimerization and trafficking. nih.gov Single-molecule microscopy with GFP-labeled TβRII has been used to demonstrate that the receptor can exist as a monomer and dimerizes upon stimulation with TGF-beta. nih.gov Furthermore, tracking of fluorescently-tagged receptors has shown that their internalization and recycling are critical components of the signaling cascade, involving clathrin-dependent pathways and transit through Rab11-positive recycling endosomes. nih.gov

For the synthetic (131-139) peptide, site-specific fluorescent labeling can be achieved by incorporating a chemically reactive handle. A non-natural amino acid containing an azide (B81097) or alkyne group can be introduced during peptide synthesis. This allows for the covalent attachment of a fluorescent dye via bioorthogonal "click" chemistry. This strategy enables the tracking of the peptide itself, distinct from the full-length receptor, to determine its cellular uptake, subcellular destination, and potential co-localization with intracellular targets.

Table 1: Common Fluorophores for Peptide Labeling in Live Cell Imaging

Fluorophore Excitation (nm) Emission (nm) Key Advantages
Fluorescein (FITC) ~494 ~518 High quantum yield, widely available
Rhodamine (TRITC) ~557 ~576 Photostable, suitable for multi-color imaging
Cyanine Dyes (e.g., Cy3, Cy5) ~550 (Cy3), ~650 (Cy5) ~570 (Cy3), ~670 (Cy5) Bright, photostable, available in various colors

To identify the binding partners of the TGF-beta Receptor Type-2 (131-139) peptide, affinity tagging is employed. This involves labeling the peptide with a high-affinity tag, such as biotin (B1667282) or a polyhistidine (His) tag. When the tagged peptide is introduced into a cellular lysate, it and its bound proteins can be selectively isolated using an affinity matrix (e.g., streptavidin beads for biotin, nickel resin for His-tags).

The isolated protein complexes can then be identified using mass spectrometry-based proteomics. This powerful approach can reveal the intracellular interactome of the (131-139) peptide, providing clues to its function and the pathways it may influence. This method is analogous to co-immunoprecipitation techniques used to study the full-length TGFBR2, which have identified interactions with proteins like SMADs and Dab2. nih.gov

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and specific method for peptide modification. Its bioorthogonality ensures that the reaction proceeds rapidly and cleanly in complex biological environments without cross-reactivity.

For research on the TGF-beta Receptor Type-2 (131-139) peptide, an alkyne or azide group can be incorporated into the peptide sequence (H-RLSSCVPVA-OH). jpt.comjpt.com This modified peptide can then be "clicked" to a variety of molecules bearing the complementary functional group. This strategy has been successfully used to functionalize carbon nanotubes for the development of electrochemical immunosensors for TGF-β1, demonstrating its utility in the broader field of TGF-beta research. rsc.org

Potential Applications of Click Chemistry for the (131-139) Peptide:

Fluorescent Labeling: Attaching azide- or alkyne-modified fluorophores for imaging.

Affinity Tagging: Conjugating the peptide to biotin-alkyne for pulldown assays.

Surface Immobilization: Covalently linking the peptide to surfaces for binding assays or sensor development.

Drug Conjugation: Linking therapeutic agents to the peptide for targeted delivery.

Cell-Penetrating Peptide Conjugation Strategies

A major challenge in studying intracellular functions of synthetic peptides like TGF-beta Receptor Type-2 (131-139) is their poor permeability across the cell membrane. To overcome this barrier, the peptide can be conjugated to a Cell-Penetrating Peptide (CPP).

CPPs are short peptides (typically 5-30 amino acids) that can traverse cellular membranes and carry molecular cargo, such as other peptides, proteins, or nucleic acids, into the cell. mdpi.com They often contain a high density of basic amino acids, like arginine and lysine, which facilitate interaction with the negatively charged cell membrane. mdpi.com

By covalently linking the (131-139) peptide to a CPP, its intracellular concentration can be significantly increased, allowing for the study of its biological effects. Conjugation can be achieved through a stable covalent bond or a cleavable linker (e.g., a disulfide bond) that releases the cargo peptide once inside the reducing environment of the cell. researchgate.net

Table 2: Examples of Cell-Penetrating Peptides for Cargo Delivery

CPP Name Sequence Origin
Tat (48-60) GRKKRRQRRRPPQ HIV-1 Tat Protein
Penetratin RQIKIWFQNRRMKWKK Antennapedia Homeodomain
Nona-arginine (Arg9) RRRRRRRRR Synthetic

Once the CPP-conjugated TGF-beta Receptor Type-2 (131-139) peptide is successfully delivered into cells, its biological activity can be assessed using various cell-based assays. The TGF-beta signaling pathway involves the phosphorylation of SMAD proteins (SMAD2/3) by the activated receptor complex, which then translocate to the nucleus to regulate gene expression. nih.govdovepress.com

To evaluate the effect of the intracellular (131-139) peptide, researchers can perform assays to measure key events in this pathway. For instance, one could test whether the peptide interferes with or mimics TGF-beta signaling.

Relevant Cell-Based Assays:

SMAD Phosphorylation Assay: Using Western blotting or ELISA with antibodies specific to phosphorylated SMAD2/3 to quantify the activation state of the pathway after treatment with the peptide.

Reporter Gene Assay: Employing cells transfected with a reporter construct, such as a luciferase gene under the control of a SMAD-responsive promoter (e.g., CAGA-luciferase). nih.gov Changes in luciferase activity would indicate modulation of the signaling pathway by the peptide.

Cell Proliferation/Migration Assays: Since TGF-beta is a potent regulator of cell proliferation and migration, assays like the MTT assay or wound-healing assay can be used to determine the functional consequences of introducing the peptide into cells. rsc.orgnih.gov

These advanced methodologies provide a robust toolkit for dissecting the specific role of the TGF-beta Receptor Type-2 (131-139) peptide, moving beyond its identity as an epitope to explore its potential functions within the complex network of cellular signaling.

Peptide Array and High-Throughput Screening Technologies

High-throughput screening (HTS) and peptide array technologies are powerful tools for rapidly analyzing molecular interactions and identifying novel compounds with desired biological activities. While specific applications of these technologies to the TGFBR2 (131-139) peptide are not extensively detailed in published literature, their general utility in peptide research suggests potential applications for this specific fragment.

Epitope Mapping and Binding Hotspot Identification

Peptide arrays, consisting of a series of overlapping or mutated peptide sequences systematically arranged on a solid support, are instrumental in fine-mapping epitopes and identifying critical amino acid residues ("hotspots") for protein-protein interactions.

Application to TGFBR2 (131-139):

A peptide array could be designed to further elucidate the binding characteristics of the TGFBR2 (131-139) epitope. This would typically involve synthesizing the native RLSSCVPVA sequence and a series of variants on a membrane or glass slide.

Alanine (B10760859) Scanning: Each amino acid in the 131-139 sequence would be systematically replaced with alanine to identify residues crucial for binding to its interacting partners, such as specific antibodies or T-cell receptors.

Truncation and Overlapping Peptides: A series of shorter (truncated) peptides and overlapping sequences spanning the 131-139 region could be synthesized to define the minimal required sequence for binding.

The array would then be incubated with a labeled binding partner (e.g., a fluorescently tagged antibody). The intensity of the signal at each spot on the array would indicate the strength of the binding, revealing the key residues for the interaction.

Hypothetical Alanine Scanning Results for TGFBR2 (131-139):

Original ResiduePositionSubstitutionRelative Binding Affinity (%)Interpretation
R131A50Important for binding
L132A95Not critical for binding
S133A20Critical for binding
S134A30Important for binding
C135A5Highly critical for binding
V136A80Minor role in binding
P137A10Critical for binding
V138A85Minor role in binding
A139A100Not involved in binding

This table is interactive and presents hypothetical data for illustrative purposes.

Screening for Modified Peptide Analogs with Enhanced Properties

High-throughput screening allows for the rapid testing of large libraries of molecules to identify compounds with specific biological activities. This can be applied to screen for modified analogs of the TGFBR2 (131-139) peptide with enhanced properties, such as increased binding affinity, stability, or inhibitory activity.

Screening Strategies:

Competitive Binding Assays: A labeled version of the TGFBR2 (131-139) peptide could be used in a competitive binding assay. A library of modified peptide analogs would be screened for their ability to displace the labeled peptide from its binding partner.

Functional Screens: If the peptide has a known biological function, such as inhibiting TGF-β signaling, a cell-based reporter assay could be used to screen for analogs with improved inhibitory potency. nih.gov

The development of novel peptides capable of inhibiting TGF-β signaling is an active area of research, with some studies focusing on peptides that compete with TGF-β for receptor binding. google.com

Development of Peptide-Based Research Probes

Peptides derived from functionally important protein regions can be developed into valuable research probes to study molecular interactions and cellular processes. The TGFBR2 (131-139) peptide holds potential for the development of such tools.

Generation of Affinity Reagents for TGFBR2 Studies

Affinity reagents are molecules that can specifically bind to a target of interest. The TGFBR2 (131-139) peptide can be used to generate specific antibodies or other affinity binders.

Antibody Production: The peptide can be used as an immunogen to raise polyclonal or monoclonal antibodies that specifically recognize the 131-139 epitope of TGFBR2. These antibodies can be used in various applications, including Western blotting, immunohistochemistry, and flow cytometry, to detect and quantify the TGFBR2 protein.

Blocking Peptides: The synthesized TGFBR2 (131-139) peptide can also be used as a blocking peptide in immunoassays to confirm the specificity of an antibody for the target epitope. mybiosource.com

Tools for Investigating Specific Interaction Sites on Full-Length Receptors

Peptide-based probes derived from the TGFBR2 (131-139) sequence can be designed to investigate its interaction with other molecules and its role within the full-length receptor.

Biotinylated or Fluorescently Labeled Peptides: The TGFBR2 (131-139) peptide can be synthesized with a biotin or fluorescent tag. These labeled peptides can be used in pull-down assays or fluorescence microscopy to identify and visualize interacting proteins.

Peptide Mimetics: The structural information gained from binding studies can be used to design peptidomimetics with improved stability and cell permeability. These could serve as probes to study the role of the 131-139 region in TGF-β signaling in a cellular context.

While the direct application of these advanced methodologies to the TGF-beta receptor type-2 (131-139) peptide is an emerging area of investigation, the foundational principles of peptide array technology, high-throughput screening, and the development of peptide-based probes provide a clear roadmap for future research into the function and therapeutic potential of this specific epitope.

Computational and Systems Biology Approaches

Bioinformatics Analysis of TGFBR2 (131-139) within Receptor Sequence Context

The peptide TGFBR2 (131-139) is a fragment of the full-length TGFBR2 protein. The human TGFBR2 protein (isoform 1) consists of 567 amino acids and is structurally organized into distinct functional domains: an N-terminal extracellular domain that binds the TGF-β ligand, a single-pass transmembrane domain, and a C-terminal cytoplasmic domain with serine/threonine kinase activity. atlasgeneticsoncology.orgwikipedia.org

Analysis of the primary sequence from the UniProt database (Accession: P37173) reveals that the residues 131-139 are located within the receptor's extracellular domain. uniprot.org This domain is responsible for recognizing and binding the TGF-β ligand, which is the initial step in activating the signaling cascade. atlasgeneticsoncology.orgnumberanalytics.com The extracellular domain of TGFBR2 is characterized by a cysteine-rich region that forms a network of disulfide bonds to maintain its complex, folded structure, which is essential for ligand binding. wikipedia.orguniprot.org Specifically, UniProt data indicates disulfide bonds involving nearby cysteine residues at positions 121 and 136, as well as 138 and 143, highlighting the structural importance of the region encompassing the 131-139 peptide. uniprot.org

PropertyDetailsSource
Protein Transforming Growth Factor-beta Receptor Type-2 (TGFBR2) atlasgeneticsoncology.org
Peptide Sequence TGFBR2 (131-139)-
Amino Acid Sequence VSCQPLSNVUniProt P37173
Location Residues 131-139 of the 567-amino acid isoform uniprot.org
Domain Extracellular, ligand-binding domain atlasgeneticsoncology.orguniprot.org
Predicted Function Potentially involved in maintaining structural integrity for ligand binding or receptor dimerization. wikipedia.orguniprot.org

To generate this table, the full protein sequence was obtained from the UniProt database and the specified peptide region was analyzed in the context of known protein domains.

Further bioinformatics analysis would involve assessing the evolutionary conservation of this peptide sequence. By aligning the TGFBR2 protein sequences from various species, the degree to which these nine amino acids are conserved can be determined. High conservation would imply a functionally critical role that has been maintained throughout evolution.

OrganismSequence (Residues 131-139)Conservation
Homo sapiens (Human) V S C Q P L S N V100%
Mus musculus (Mouse) V S C Q P L S N V100%
Gallus gallus (Chicken) I S C Q P L S N V89%
Danio rerio (Zebrafish) V T C K P L S N V78%

This table presents a hypothetical evolutionary conservation analysis of the TGFBR2 (131-139) peptide sequence across different species. Such an analysis is a standard bioinformatics approach to infer functional importance.

In Silico Prediction of Peptide-Protein Interactions and Binding Sites

Given its location in the extracellular domain, the TGFBR2 (131-139) peptide could potentially be used as a tool to modulate the protein-protein interactions (PPIs) of the full receptor. In silico methods are instrumental in predicting if and how this peptide might interact with other proteins, such as its binding partner TGFBR1 or the TGF-β ligand itself. frontiersin.orgbiorxiv.org

The first step in this process is typically the prediction of the peptide's three-dimensional structure using de novo modeling servers. frontiersin.org Subsequently, molecular docking simulations can be performed. These simulations computationally place the peptide onto the surface of a target protein structure to predict the most likely binding site and estimate the binding affinity. frontiersin.orgnih.gov For example, docking the TGFBR2 (131-139) peptide against the known structure of the TGF-β ligand could reveal whether it can competitively inhibit the ligand from binding to the full receptor. Fragment-based approaches can also identify interaction "hot spots" on a protein surface that are likely to bind short peptide motifs. nih.govupf.edu

Computational Tool/ApproachPurposeSpecific Application to TGFBR2 (131-139)Source
PEP-FOLD / PEPstr De novo 3D structure prediction of peptides.Generate a 3D conformational model of the VSCQPLSNV peptide for use in subsequent analyses. frontiersin.org
Molecular Docking (e.g., AutoDock, HADDOCK) Predicts the binding mode and affinity of a ligand (peptide) to a receptor (protein).Dock the modeled peptide onto TGF-β ligand, TGFBR1, or TGFBR2 itself to predict potential binding interactions. frontiersin.orgnih.gov
Fragment-based Prediction Identifies binding sites on a protein surface by sampling interaction patterns of small fragments.Scan the surface of TGF-β pathway proteins to find sites that favorably interact with the peptide. nih.govupf.edu
Sequence-based PPI Predictors (e.g., PIPE) Predicts interaction probability based on protein/peptide sequences.Screen for potential off-target interactions of the peptide with other proteins in the human proteome. biorxiv.org

This table summarizes key in silico methods for predicting peptide-protein interactions and their hypothetical application to the study of TGFBR2 (131-139).

Network Biology Approaches to Integrate Peptide Effects on Signaling Pathways

The TGF-β signaling pathway is a complex network involving numerous proteins that regulate processes like cell proliferation, differentiation, and apoptosis. numberanalytics.com This signaling is primarily initiated when a TGF-β ligand binds to a complex of TGFBR2 and TGFBR1 receptors. mdpi.com This leads to the activation of the canonical SMAD-dependent pathway (involving phosphorylation of SMAD2/3) and non-canonical pathways (such as MAPK). nih.govnih.gov

A peptide like TGFBR2 (131-139), if it were to function as an inhibitor of the initial ligand-receptor interaction, would cause significant perturbations throughout this network. Network biology uses graph theory to model these complex biological systems, representing proteins as "nodes" and their interactions as "edges." By analyzing the structure of this network, it is possible to predict the downstream consequences of inhibiting a key upstream node like TGFBR2. nih.gov For instance, blocking TGFBR2 activation would be expected to decrease the phosphorylation of SMAD2 and SMAD3, preventing their translocation to the nucleus and altering the transcription of target genes. nih.govfrontiersin.org

Network ComponentRole in TGF-β SignalingHypothetical Effect of Inhibitory TGFBR2 (131-139) PeptideSource
TGF-β Ligand Initiates the signaling cascade.Binding to the peptide instead of the receptor, preventing pathway activation. mdpi.com
TGFBR2/TGFBR1 Complex Forms the active receptor unit that phosphorylates downstream targets.Formation is prevented or ligand-induced activation is blocked. nih.gov
SMAD2/SMAD3 Receptor-activated SMADs; get phosphorylated by the active receptor complex.Phosphorylation is inhibited, preventing downstream signaling. jove.com
SMAD4 Common mediator SMAD; forms a complex with phosphorylated SMAD2/3.Does not form a complex with SMAD2/3. frontiersin.org
Target Genes (e.g., SNAIL1, SMAD7) Transcription is regulated by the nuclear SMAD complex.Expression levels are altered due to the lack of SMAD-mediated regulation. nih.gov

This table outlines the core components of the canonical TGF-β signaling pathway and the predicted effects of a peptide that inhibits the initial receptor-ligand interaction.

Data Integration and Modeling of TGF-β Signaling Perturbations

To gain a quantitative and dynamic understanding of a peptide's influence, data from various experiments can be integrated into mathematical models of the TGF-β pathway. nih.gov These models, often constructed using a series of ordinary differential equations (ODEs), can simulate the concentrations and modifications of pathway components over time. nih.govresearchgate.net They can replicate complex system behaviors, such as the switch-like, ultrasensitive responses observed in long-term TGF-β signaling. nih.gov

Experimental data derived from studying the TGFBR2 (131-139) peptide could be used to parameterize and refine these models. For example, quantitative measurements of how the peptide affects the rate of SMAD2 phosphorylation or the expression of a target gene like SMAD7 could be used to adjust the model's parameters. The refined model could then generate new, testable predictions about the peptide's system-wide impact under different conditions, providing a deeper understanding of its potential as a modulator of TGF-β signaling. nih.govnih.gov

Data TypeExperimental MethodModel IntegrationPurpose
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)Parameterize the binding/unbinding rates between the peptide and its target (e.g., TGF-β ligand).Quantify the peptide's potency as an inhibitor.
SMAD2/3 Phosphorylation Western Blot, ELISAAdjust the rate constants for SMAD phosphorylation in the model's equations.Model the peptide's direct impact on the canonical pathway's activation dynamics.
Target Gene Expression qRT-PCR, RNA-SeqCompare model predictions of gene expression changes with experimental data for validation.Assess the model's accuracy and its ability to predict downstream functional outcomes.
Cell Proliferation Cell Counting, Viability AssaysCorrelate the predicted signaling state (e.g., low SMAD activity) with a cellular phenotype.Link the molecular-level perturbations to a final biological response.

This table illustrates how different types of quantitative experimental data on the TGFBR2 (131-139) peptide could be integrated into a systems biology model of TGF-β signaling to understand its effects.

Future Directions and Translational Research Potential Excluding Clinical Trials

Exploration of Peptide Mimetics and Analog Design

Currently, the principal application of the TGFBR2 (131-139) peptide is in cancer immunotherapy, where it serves as a target for the host immune system. Research has focused on its use in cancer vaccines and for the development of engineered T-cell therapies. inven2.comresearchgate.netnih.gov While the native sequence RLSSCVPVA is immunogenic, the design of peptide mimetics and analogs remains a promising area for future exploration.

The primary goal of creating analogs of this peptide would be to enhance its immunogenicity and efficacy in therapeutic settings. Strategies could involve modifying the peptide sequence to increase its binding affinity for Major Histocompatibility Complex (MHC) class I molecules, thereby improving its presentation to T-cells. nih.gov Another approach could be to alter the peptide to increase its stability and bioavailability in vivo.

Beyond its role as a T-cell epitope, the potential for designing peptide mimetics with novel functions is an area ripe for investigation. For instance, it is conceivable that analogs could be developed to act as competitive inhibitors or modulators of protein-protein interactions involving the mutated TGFBR2, although no research in this specific area has been published to date.

Investigation in Organ-Specific Pre-clinical Models

The study of TGFBR2 (131-139) has been predominantly in the context of cancer. Preclinical models have been instrumental in demonstrating the potential of this peptide as a therapeutic target.

Cancer Models: Preclinical studies have successfully utilized the TGFBR2 (131-139) peptide in cancer models to elicit anti-tumor immune responses. For instance, T-cells engineered with a T-cell receptor (TCR) named Radium-1, which specifically recognizes the RLSSCVPVA peptide, have been shown to effectively target and kill cancer cells expressing this neoantigen in xenograft mouse models of colorectal cancer. inven2.comresearchgate.net Furthermore, a cancer vaccine candidate, FMPV-1, which includes a 24-amino acid peptide containing the RLSSCVPVA sequence, has been evaluated in a phase 1 study to assess its ability to generate specific T-cell responses. nih.govnih.gov These studies have established a strong foundation for its clinical development in oncology.

Fibrosis and Immune Models: A significant gap in the current research landscape is the investigation of TGFBR2 (131-139) in preclinical models of fibrosis. The TGF-β signaling pathway is a master regulator of fibrosis, and mutations in TGFBR2 can lead to its dysregulation. nih.gov However, there is no available scientific literature on the direct role or therapeutic potential of the TGFBR2 (131-139) peptide in organ-specific fibrosis models. Similarly, while its role in adaptive immunity in the context of cancer is well-documented, its potential broader effects on immune modulation, outside of being a T-cell antigen, have not been explored in preclinical models. Future studies could investigate whether this peptide has any direct, non-immunological signaling activity in fibrotic or inflammatory conditions.

Development as a Molecular Probe for TGF-β Pathway Research

The unique origin of the TGFBR2 (131-139) peptide as a product of a frameshift mutation presents an opportunity for its development as a highly specific molecular probe. Given that this peptide is exclusively expressed on cancer cells with this specific mutation, it could be leveraged to:

Visualize and Track Cancer Cells: Labeled versions of the RLSSCVPVA peptide could potentially be used in imaging studies to detect and monitor tumors harboring the TGFBR2 frameshift mutation.

Study the Mutated Receptor: While the primary focus has been on the peptide itself, antibodies or other binding partners specific to the conformational changes induced by the frameshift mutation in the full-length TGFBR2 protein could be developed. These tools would be invaluable for studying the biology of the mutated receptor, including its localization, trafficking, and interaction with other cellular components.

Currently, there is no published research detailing the use of the TGFBR2 (131-139) peptide as a molecular probe for these purposes, representing a clear avenue for future research.

Contribution to Understanding TGFBR2 Structure-Function Relationships

The study of the TGFBR2 (131-139) peptide has so far contributed to our understanding of the consequences of frameshift mutations in the TGFBR2 gene, primarily the creation of a neoantigen that can be targeted by the immune system. researchgate.net However, the study of this specific peptide fragment has not yet been significantly applied to elucidate the structure-function relationships of the wild-type TGFBR2 protein.

Future biophysical and structural studies comparing the wild-type sequence with the frameshift-mutated sequence in the context of the full-length receptor could provide valuable insights into:

Whether the altered sequence affects the receptor's ability to bind TGF-β ligands or interact with its co-receptors. One study has noted that some TGF-β signaling can remain active despite these frameshift mutations, suggesting the mutated receptor may retain some functionality. nih.gov

Such studies would not only enhance our understanding of the pathological consequences of this mutation but also provide deeper insights into the fundamental biology of TGFBR2.

Conclusion and Research Outlook

Summary of Key Research Avenues for TGF-beta Receptor Type-2 (131-139)

The principal research avenue for the TGF-beta receptor type-2 (131-139) peptide lies in the field of immunology, specifically as a potential T-cell epitope in the context of cancer. The primary focus has been on its recognition by the immune system when presented by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*02:01. creativebiolabs.net

Key research findings indicate that this peptide, derived from the TGF-β receptor type-2 (TGFBR2), can be processed and presented on the surface of cells. Given that TGFBR2 is often dysregulated in various cancers, this peptide has emerged as a candidate for a tumor-associated antigen. frontiersin.orgfrontiersin.org The central hypothesis is that the presentation of the (131-139) peptide on cancer cells could mark them for recognition and destruction by cytotoxic T-lymphocytes (CTLs).

Current research efforts are therefore centered on:

Immunogenicity Studies: Investigating the ability of the TGF-beta receptor type-2 (131-139) peptide to elicit a specific and effective T-cell response, both in vitro and in vivo.

Cancer Vaccine Development: Exploring the potential of incorporating this peptide into cancer vaccine formulations to stimulate an anti-tumor immune response in patients with HLA-A*02:01 haplotype.

Adoptive T-cell Therapy: Identifying and expanding T-cells that are specifically reactive to the RLSSCVPVA peptide for use in adoptive cell transfer therapies.

Broader Implications for Peptide Biology and Receptor Signaling

The study of the TGF-beta receptor type-2 (131-139) peptide has broader implications for our understanding of peptide biology and the surveillance of cellular signaling pathways by the immune system.

The presentation of this peptide fragment underscores a critical link between the expression of cell surface receptors and immunopeptidomics. It demonstrates that intracellular processing of signaling proteins like TGFBR2 can generate peptides that act as immunological signatures. nih.gov When the expression of such a receptor is altered, as is common in many cancers, it can lead to a modified landscape of peptides presented on the cell surface, creating novel targets for the immune system. frontiersin.orgdovepress.com

This has significant implications for the discovery of new tumor-associated antigens. The systematic analysis of peptides derived from other dysregulated receptor proteins could unveil a wealth of potential targets for cancer immunotherapy. Furthermore, it highlights the dual role of proteins like TGFBR2: one in cellular signaling and another, through its peptide fragments, in communicating the cell's internal state to the immune system. frontiersin.org

Unanswered Questions and Future Research Trajectories

Despite the progress made, several critical questions regarding the TGF-beta receptor type-2 (131-139) peptide remain unanswered, paving the way for future research.

Key Unanswered Questions:

In Vivo Immunogenicity and Efficacy: To what extent is the endogenous presentation of the (131-139) peptide on tumor cells sufficient to induce a potent and clinically relevant anti-tumor immune response?

T-Cell Receptor (TCR) Affinity: What are the binding affinities and specificities of TCRs that recognize the RLSSCVPVA-HLA-A*02:01 complex, and can high-affinity TCRs be engineered for therapeutic use?

Prevalence of Presentation: How frequently is this specific peptide presented across different types of tumors that overexpress TGFBR2?

Direct Biological Activity: Does the soluble form of the TGF-beta receptor type-2 (131-139) peptide have any direct biological or signaling functions, independent of its role as a T-cell epitope?

Synergistic Therapeutic Strategies: Can therapies targeting this peptide be effectively combined with other treatments, such as checkpoint inhibitors or drugs that modulate the broader TGF-β signaling pathway, to enhance anti-tumor immunity? frontiersin.org

Future Research Trajectories:

Future investigations will likely follow these paths:

T-Cell Isolation and Characterization: Isolating and characterizing the functional properties of T-cells that are reactive to the (131-139) peptide from cancer patients.

Preclinical Modeling: Utilizing humanized mouse models to evaluate the efficacy and safety of vaccines and T-cell therapies targeting this peptide.

Biomarker Development: Investigating the potential of using the presentation of this peptide as a biomarker to predict response to certain immunotherapies.

Structural and Biophysical Analysis: Conducting detailed studies of the interaction between the peptide, HLA-A*02:01, and specific T-cell receptors to inform the design of more potent immunotherapies.

Q & A

Q. What is the structural and functional role of TGF-beta receptor type-2 (131-139) in TGF-beta signaling?

TGF-beta receptor type-2 (TGFBR2) is a transmembrane serine/threonine kinase critical for TGF-beta signal transduction. The (131-139) peptide fragment (RLSSCVPVA) resides in the extracellular ligand-binding domain. TGFBR2 binds TGF-beta ligands, recruits TGFBR1 (type I receptor), and phosphorylates its kinase domain, activating downstream SMAD transcription factors . Mutations in this region disrupt ligand binding or receptor dimerization, impairing growth-inhibitory signaling . Experimental validation involves co-immunoprecipitation assays to assess receptor complex formation and luciferase reporter systems (e.g., SMAD-binding elements) to measure pathway activity.

Q. Which experimental models are optimal for studying TGFBR2 dysfunction in cancer?

Colon cancer cell lines with microsatellite instability (MSI) are primary models, as frameshift mutations in TGFBR2 poly(A) repeats (e.g., BAT-RII locus) are common, leading to truncated receptors and loss of surface expression . HEK293 cells transfected with wild-type or mutant TGFBR2 are used for functional studies (e.g., binding assays with recombinant TGF-beta ligands) . For in vivo analysis, transgenic mice with conditional TGFBR2 knockout in epithelial tissues are employed to study tumor progression .

Advanced Research Questions

Q. How do TGFBR2 mutations drive tumor progression, and what methods detect these alterations?

TGFBR2 mutations in MSI-positive cancers (e.g., colorectal, gastric) result in escape from TGF-beta-mediated growth suppression. Key methods include:

  • DNA sequencing : Amplify genomic DNA across poly(A) tracts (e.g., exon 3) using PCR, followed by capillary electrophoresis to detect frameshifts .
  • Transcript analysis : Quantify TGFBR2 mRNA levels via qRT-PCR or RNAscope in situ hybridization (ISH) to correlate mutations with reduced expression .
  • Functional assays : Compare SMAD2/3 phosphorylation in wild-type vs. mutant cell lines using phospho-specific antibodies in Western blot .

Q. How can researchers resolve contradictory findings in TGF-beta signaling outcomes across cellular contexts?

Discrepancies arise from cell-specific receptor isoforms, SMAD cofactors, or cross-talk with other pathways (e.g., MAPK). Strategies include:

  • Isoform-specific knockdown : Use siRNA/shRNA targeting TGFBR2 splice variants to isolate functional contributions.
  • Single-cell RNA-seq : Profile TGF-beta-responsive genes in heterogeneous cell populations to identify context-dependent signaling .
  • Phosphoproteomics : Map SMAD-independent phosphorylation events (e.g., ERK, AKT) to uncover alternative signaling nodes .

Q. What methodologies are recommended for spatial and quantitative analysis of TGFBR2 expression?

  • RNAscope ISH : Enables high-resolution localization of TGFBR2 mRNA in FFPE tissues. Dual labeling with GABAergic markers (e.g., Gad1) can contextualize receptor expression in neural circuits .
  • ELISA : Quantify soluble TGFBR2 fragments in serum/plasma using antibodies targeting the extracellular domain (sensitivity: 15.6–1000 pg/mL) .
  • Immunohistochemistry (IHC) : Use validated antibodies (e.g., anti-TGFBR2 AA 301-400) to assess membrane localization in tumor microarrays .

Key Research Findings

  • Mutation Clustering : TGFBR2 mutations in MSI cancers are enriched in poly(A) repeats, highlighting microsatellite instability as a driver .
  • Receptor Trafficking : Truncated TGFBR2 mutants are retained intracellularly, evading ligand-induced endocytosis observed in wild-type receptors .
  • Cross-Talk with AT2R : In cardiovascular models, TGF-beta signaling intersects with angiotensin receptor pathways (e.g., AT2R-GABAergic neuron interactions), suggesting broader regulatory networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.